3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a sulfonyl group attached to a fluorinated ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorinated Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxy group is introduced to the fluorinated phenyl ring.
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate compound to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorinated ethoxyphenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 3-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
Uniqueness
The presence of the fluorinated ethoxyphenyl group in 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione distinguishes it from similar compounds. This fluorinated group can significantly impact the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O6S/c1-2-24-14-4-3-12(9-13(14)17)26(22,23)18-7-5-11(6-8-18)19-15(20)10-25-16(19)21/h3-4,9,11H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFQSWSIQKONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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